molecular formula C14H24N2O5 B6992860 Tert-butyl 3-(oxolan-2-ylmethylcarbamoyloxy)azetidine-1-carboxylate

Tert-butyl 3-(oxolan-2-ylmethylcarbamoyloxy)azetidine-1-carboxylate

Cat. No.: B6992860
M. Wt: 300.35 g/mol
InChI Key: VBYZXCRHZUHMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(oxolan-2-ylmethylcarbamoyloxy)azetidine-1-carboxylate is an organic compound that features a tert-butyl group, an azetidine ring, and an oxolane moiety

Properties

IUPAC Name

tert-butyl 3-(oxolan-2-ylmethylcarbamoyloxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c1-14(2,3)21-13(18)16-8-11(9-16)20-12(17)15-7-10-5-4-6-19-10/h10-11H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYZXCRHZUHMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(oxolan-2-ylmethylcarbamoyloxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with oxolan-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(oxolan-2-ylmethylcarbamoyloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Tert-butyl 3-(oxolan-2-ylmethylcarbamoyloxy)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(oxolan-2-ylmethylcarbamoyloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
  • Tert-butyl 3-iodoazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(oxolan-2-ylmethylcarbamoyloxy)azetidine-1-carboxylate is unique due to the presence of the oxolane moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for various applications .

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